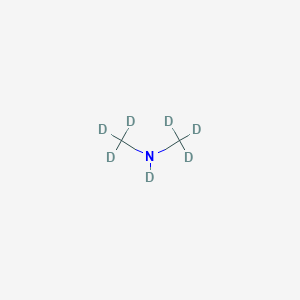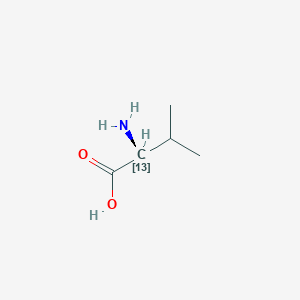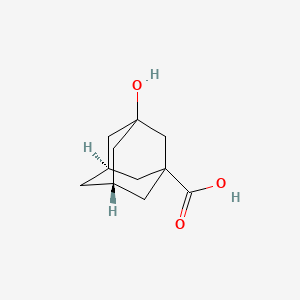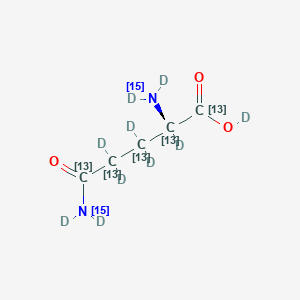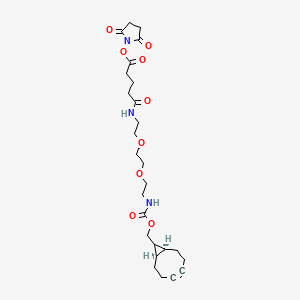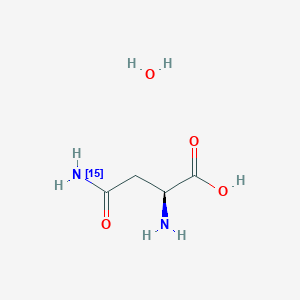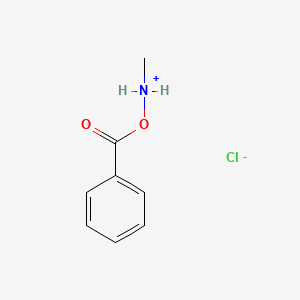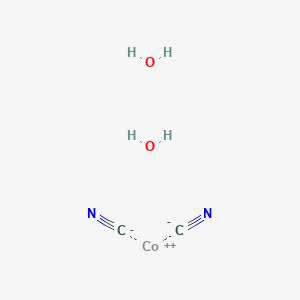
Cobalt(II) cyanide dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) cyanide dihydrate is an inorganic compound with the chemical formula Co(CN)₂·2H₂O. It is a coordination polymer that has attracted attention in the fields of inorganic synthesis and homogeneous catalysis. The compound typically appears as a reddish-brown powder and is known for its hygroscopic nature .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt(II) cyanide dihydrate can be synthesized by adding two equivalents of potassium cyanide to a cobalt salt solution, such as cobalt(II) chloride hexahydrate. The reaction proceeds as follows: [ \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 2\text{KCN} \rightarrow \text{Co(CN)}_2 + 2\text{KCl} + 6\text{H}_2\text{O} ] The resulting product is a reddish-brown precipitate of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions: Cobalt(II) cyanide dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced to cobalt metal under specific conditions.
Substitution: Cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt coordination complexes.
科学的研究の応用
Cobalt(II) cyanide dihydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dicobalt octacarbonyl and other cobalt complexes.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of catalysts for chemical reactions and in the manufacturing of specialized materials
作用機序
The mechanism of action of cobalt(II) cyanide dihydrate involves its ability to form coordination complexes with various ligands. The cyanide ligands can interact with metal centers, facilitating catalytic processes. The compound’s molecular targets include metal ions and organic molecules, and it participates in pathways involving electron transfer and coordination chemistry .
類似化合物との比較
Zinc cyanide: Zn(CN)₂
Calcium cyanide: Ca(CN)₂
Magnesium cyanide: Mg(CN)₂
Comparison: Cobalt(II) cyanide dihydrate is unique due to its specific coordination geometry and ability to form stable complexes with a variety of ligands. Unlike zinc cyanide and calcium cyanide, this compound exhibits distinct catalytic properties and is more commonly used in homogeneous catalysis and inorganic synthesis .
特性
分子式 |
C2H4CoN2O2 |
|---|---|
分子量 |
147.00 g/mol |
IUPAC名 |
cobalt(2+);dicyanide;dihydrate |
InChI |
InChI=1S/2CN.Co.2H2O/c2*1-2;;;/h;;;2*1H2/q2*-1;+2;; |
InChIキー |
UECCBWFRUWBPPG-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.O.O.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


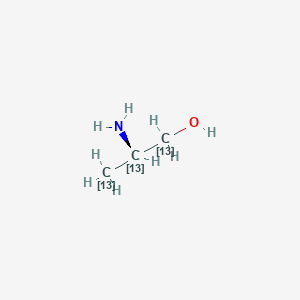

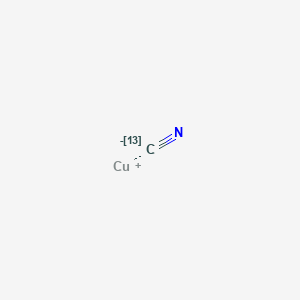
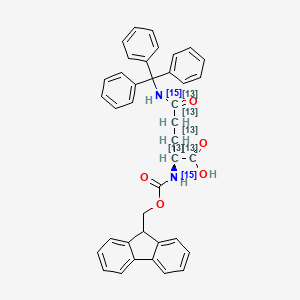
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)
